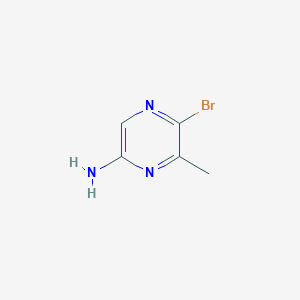

5-Bromo-6-methylpyrazin-2-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMLUNRXLAUIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618016 | |

| Record name | 5-Bromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-69-0 | |

| Record name | 5-Bromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 Bromo 6 Methylpyrazin 2 Amine and Analogs

Established Synthetic Pathways for Pyrazine (B50134) Core Functionalization

The foundational approaches to pyrazine synthesis have been well-documented, providing a versatile toolbox for chemists. These classical methods are reliable for creating the basic pyrazine structure, which can then be further modified.

Classical Ring-Forming Reactions to Pyrazines

The traditional and most common method for synthesizing the pyrazine ring involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net This reaction, followed by an oxidation step, is a cornerstone of pyrazine chemistry. researchgate.netyoutube.com For instance, the condensation of a 1,2-diaminoalkane with an alpha-diketone yields a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. youtube.com Copper (II) oxide and manganese oxide are frequently employed as oxidizing agents for this transformation. researchgate.net Symmetrical starting materials generally provide the best outcomes in these reactions. researchgate.net

Another classical approach involves the reaction of α-amino ketones. nih.gov These can undergo self-condensation or react with other suitable partners to form the pyrazine ring. Similarly, the reaction of α-halo ketones is a known method for pyrazine synthesis. nih.gov

A summary of classical pyrazine syntheses is presented below:

| Reactants | Product | Key Features |

| 1,2-Diamine + 1,2-Diketone | Dihydropyrazine -> Pyrazine | Condensation followed by oxidation. researchgate.netyoutube.com |

| α-Amino Ketones | Pyrazine | Self-condensation or reaction with other molecules. nih.gov |

| α-Halo Ketones | Pyrazine | A versatile method for pyrazine formation. nih.gov |

Strategies for Halogenation and Amination on Pyrazine Scaffolds

Introducing halogens and amino groups onto the pyrazine ring is crucial for developing analogs and for further functionalization. Halogenated pyrazines are particularly valuable as they serve as key intermediates for cross-coupling reactions. rsc.org

Direct halogenation of the pyrazine ring can be achieved using various halogenating agents. The choice of reagent and reaction conditions can influence the position and degree of halogenation.

Amination of pyrazines can be accomplished through nucleophilic aromatic substitution (SNAr) reactions, especially on pyrazines bearing activating groups or halogens. For example, a chloro- or bromopyrazine can react with an amine to introduce the amino functionality. The reactivity of the pyrazine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms.

Contemporary Methodologies for 5-Bromo-6-methylpyrazin-2-amine Scaffold Construction

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules like this compound. These often involve transition metal catalysis, which allows for greater control and versatility.

Transition Metal-Catalyzed Coupling in Pyrazine Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine scaffold. rsc.orgutwente.nl These methods offer significant advantages over classical approaches, including milder reaction conditions and a broader substrate scope. rsc.org

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Variations)

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pyrazines. utwente.nlresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a particularly powerful method for creating C-C bonds. nih.govlibretexts.org This reaction is valued for its use of readily available and non-toxic boronic acids and its tolerance of a wide range of functional groups. nih.govlibretexts.org

Halogenated pyrazines are excellent substrates for Suzuki-Miyaura reactions. rsc.org For instance, a bromopyrazine derivative can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents onto the pyrazine ring. rsc.orgmdpi.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. mdpi.comdntb.gov.ua

The general scheme for a Suzuki-Miyaura coupling on a pyrazine core is as follows:

Pyrazine-X + R-B(OR')₂ → Pyrazine-R (where X = Br, Cl, I, OTf and R = aryl, heteroaryl, vinyl, etc.)

Other important palladium-catalyzed reactions for pyrazine functionalization include the Stille, Sonogashira, and Heck reactions. rsc.orgresearchgate.net The Stille reaction utilizes organotin reagents, while the Sonogashira reaction couples terminal alkynes with halides. rsc.org The Heck reaction forms a new C-C bond by reacting an alkene with a halide. researchgate.net

Emerging Catalytic Systems for Pyrazine Formation (e.g., Manganese Pincer Complexes)

In recent years, there has been a growing interest in replacing precious metal catalysts with more earth-abundant and less toxic alternatives. nih.govresearchgate.net Manganese, in particular, has emerged as a promising catalyst for a variety of organic transformations. researchgate.net

Manganese pincer complexes have been shown to be effective catalysts for the synthesis of pyrazines through dehydrogenative coupling reactions. nih.govacs.org For example, an acridine-based manganese pincer complex can catalyze the formation of 2,5-disubstituted symmetrical pyrazines from the self-coupling of 2-aminoalcohols. nih.govacs.org This method is atom-economical and environmentally benign, as it produces only water and hydrogen gas as byproducts. nih.govacs.org

The catalytic cycle for this transformation typically involves the manganese complex facilitating the dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. A second dehydrogenation and subsequent cyclization and aromatization steps lead to the pyrazine product.

The development of such manganese-based catalytic systems offers a more sustainable approach to the synthesis of pyrazine derivatives. nih.govmdpi.com

Chemo- and Regioselective Functionalization Techniques

The selective functionalization of the pyrazine core is a critical challenge in the synthesis of compounds like this compound. Researchers have developed various techniques to control the chemo- and regioselectivity of reactions, enabling the precise introduction of substituents at desired positions on the pyrazine ring. nih.govmdpi.comresearchgate.net

Successive regio- and chemoselective metalations of chloropyrazines using reagents like TMPMgCl·LiCl and TMPZnCl·LiCl have proven effective for creating highly functionalized pyrazines. nih.gov These methods allow for controlled, stepwise additions of different electrophiles. nih.gov The choice of solvent and halogenating agent is also crucial. For instance, in the halogenation of 2-aminopyrazine (B29847), using N-bromosuccinimide (NBS) in acetonitrile (B52724) under microwave irradiation has been shown to be a highly efficient method for producing both mono- and di-brominated products in excellent yields. thieme.de The amount of the halogenating agent used is a key factor in controlling the degree of halogenation. thieme.de

The inherent reactivity of the pyrazine ring, which is influenced by the electronic effects of its substituents, dictates the outcome of functionalization reactions. In aminopyrazines, the amino group is a powerful activating group, directing electrophilic substitution. However, the nitrogen atoms in the pyrazine ring are electron-withdrawing, which can deactivate the ring towards certain reactions. slideshare.netyoutube.com Overcoming these electronic challenges to achieve high selectivity is a primary goal of modern synthetic strategies. mdpi.comresearchgate.net

C-H Bond Functionalization Protocols

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic pyrazines, thereby streamlining the synthetic process. Palladium-catalyzed C-H arylation, for example, has been successfully applied to a wide range of nitrogen-containing heterocycles. nih.gov

In the context of aminopyrazine analogs, palladium(II)-catalyzed enantioselective α-C-H coupling can be employed to introduce aryl groups. nih.gov This type of reaction often utilizes chiral ligands, such as chiral phosphoric acids, to achieve high enantioselectivity. nih.gov The reaction demonstrates excellent regioselectivity, often favoring functionalization at the less sterically hindered methylene (B1212753) group. nih.gov While direct C-H functionalization of the pyrazine ring itself can be challenging due to the ring's electronic properties, these protocols offer a viable pathway for modifying alkyl side chains or for the synthesis of complex analogs.

Ortho-Metalation Strategies for Directed Substitution

Directed ortho-metalation (DoM) is a potent strategy for achieving regioselective substitution on aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a new substituent with high precision. wikipedia.org

For a molecule like this compound, the amino group (or a protected form like a carbamate) can serve as a powerful DMG. nih.gov The O-carbamate group, in particular, is recognized as one of the strongest DMGs in this type of chemistry. nih.gov The methyl group can also exert a directing effect. The relative power of these groups influences the site of metalation when multiple positions are available. harvard.edu Highly hindered amide bases such as TMPMgCl•LiCl have also been shown to effectively bring about directed metalation in electron-poor heteroarenes that contain sensitive functional groups. harvard.edu This strategy provides a reliable method for introducing additional functional groups at specific locations on the pyrazine ring, which is essential for building molecular complexity and synthesizing a diverse range of analogs. youtube.com

Green Chemistry Principles in the Synthesis of Halogenated Aminopyrazines

The integration of green chemistry principles into the synthesis of pharmaceuticals and fine chemicals is of increasing importance. nih.gov For halogenated aminopyrazines, this involves developing processes that are more efficient, use less hazardous materials, and generate less waste. nih.govrsc.orgrsc.org Key strategies include the use of enzyme-catalyzed reactions and the development of environmentally benign processes. mdpi.comnih.govresearchgate.net

Enzyme-Catalyzed Reactions

Nature has evolved a variety of halogenating enzymes that can install halogen atoms onto organic molecules with remarkable regio- and stereospecificity under mild, aqueous conditions. nih.govresearchgate.netrsc.org These biocatalysts offer a green alternative to traditional chemical halogenation methods, which often require harsh reagents and produce significant waste. mdpi.comnih.gov

Two major classes of halogenating enzymes are particularly relevant:

Flavin-dependent halogenases (FDHs): These enzymes use flavin adenine (B156593) dinucleotide (FAD), a halide salt (e.g., NaBr or NaCl), and molecular oxygen to selectively halogenate electron-rich aromatic rings. researchgate.netrsc.org They are known for their high site-selectivity and have been engineered to halogenate a variety of non-native substrates. researchgate.net The reaction mechanism involves the formation of a hypohalous acid within the enzyme's active site, which then carries out the electrophilic aromatic substitution. rsc.org

Haloperoxidases: This family of enzymes, which includes heme-iron, vanadium, and metal-free types, uses hydrogen peroxide to oxidize halides, forming a reactive halogenating species. nih.gov Vanadium haloperoxidases, for example, have been shown to be effective for the halogenation of various aromatic compounds. nih.gov

The use of these enzymes can significantly reduce the environmental impact of synthesizing halogenated compounds like this compound. mdpi.com

Environmentally Benign Process Development

Beyond enzymatic methods, other green chemistry approaches are being implemented to improve the synthesis of aminopyrazines. These strategies focus on reducing energy consumption, using safer solvents, and designing atom-economical reactions. acs.orgresearchgate.net

Key developments include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent waste and energy consumption. rsc.orgnih.gov For instance, a one-pot synthesis of N-aryl-5-aminopyrazoles has been developed in entirely aqueous conditions, avoiding the isolation of toxic intermediates. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents is a core principle of green chemistry. nih.gov Acetonitrile, while not perfectly green, has been identified as an ideal solvent for certain halogenations, especially when combined with microwave assistance to shorten reaction times and improve yields. thieme.de

Catalysis with Earth-Abundant Metals: The use of catalysts based on abundant and non-toxic metals, such as manganese, is a sustainable alternative to catalysts based on precious metals like palladium. acs.org Manganese pincer complexes have been developed to catalyze the dehydrogenative coupling of amino alcohols to form pyrazines, with water and hydrogen gas as the only byproducts. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netresearchgate.net This technique has been successfully used for the efficient halogenation of 2-aminopyrazine. thieme.deresearchgate.net

The following table summarizes some environmentally benign synthetic methods and their key features:

| Synthetic Method | Key Features | Compound Class | Reference |

| One-Pot Telescoped Synthesis | Aqueous conditions, avoids isolation of toxic intermediates. | N-aryl-5-aminopyrazoles | rsc.org |

| Manganese-Catalyzed Dehydrogenative Coupling | Uses earth-abundant metal catalyst; byproducts are only water and H2. | 2,5-substituted pyrazines | acs.org |

| Indium-Mediated Tandem Allylation/Prins Cyclization | One-pot, three-component reaction in aqueous media. | Tetrahydropyrans | nih.gov |

| Microwave-Assisted Halogenation | Short reaction times, high yields. | Halogenated 2-aminopyrazines | thieme.deresearchgate.net |

These advanced strategies highlight the ongoing efforts to produce complex molecules like this compound in a manner that is not only chemically efficient but also environmentally responsible.

Comprehensive Analysis of Chemical Transformations Involving 5 Bromo 6 Methylpyrazin 2 Amine

Cross-Coupling Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyrazine (B50134) ring is a key site for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds. The bromine atom on the pyrazine ring serves as an excellent handle for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide, is a widely used method for creating biaryl structures. mdpi.com In the context of 5-Bromo-6-methylpyrazin-2-amine, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 5-position. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. mdpi.comresearchgate.net The choice of solvent and base can influence the reaction's efficiency. For instance, a mixture of 1,4-dioxane (B91453) and water with potassium phosphate (B84403) as the base is a common system for these reactions. mdpi.com It has been noted that protecting the amine group, for example, as an acetamide, can sometimes lead to better yields and cleaner reactions. mdpi.com The electronic nature of the substituents on the arylboronic acid generally does not have a significant impact on the reaction outcome. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction, also catalyzed by palladium, provides a means to introduce alkenyl groups onto the pyrazine ring. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org While specific examples for this compound are not extensively detailed in the provided results, the general principles of the Heck reaction on aryl bromides are well-established and applicable. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgwikipedia.org This method is instrumental for synthesizing arylalkynes. The Sonogashira reaction is known for its mild reaction conditions, which often include room temperature and aqueous media. wikipedia.org

Table 1: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄ / Base | 5-Aryl-6-methylpyrazin-2-amine |

| Heck | Alkene | Pd Catalyst / Base | 5-Alkenyl-6-methylpyrazin-2-amine |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst / Base | 5-Alkynyl-6-methylpyrazin-2-amine |

Nitrogen-Containing Cross-Couplings

Beyond carbon-carbon bond formation, the bromine atom can also participate in cross-coupling reactions to form carbon-nitrogen bonds. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples an amine with an aryl halide. This reaction would allow for the introduction of a secondary or tertiary amine at the 5-position of the pyrazine ring, further diversifying the molecular scaffold. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

Reactivity of the Amine Functionality

The amine group at the 2-position of the pyrazine ring offers another site for chemical modification, allowing for the introduction of a wide range of functional groups.

Acylation and Alkylation Reactions

The primary amine of this compound can readily undergo acylation and alkylation reactions.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For instance, reacting 5-Bromo-6-methylpyridin-3-amine with acetic anhydride in the presence of an acid catalyst like sulfuric acid yields the corresponding N-acetylated product. mdpi.com This transformation is not only a way to introduce an acyl group but also serves as a protecting strategy for the amine during subsequent reactions. mdpi.com

Alkylation: Alkylation introduces an alkyl group onto the amine nitrogen. This can be achieved using various alkylating agents like alkyl halides. The reaction of 2,6-Dibromopyridine with methylamine (B109427) under high pressure and temperature demonstrates the feasibility of aminating a halogenated pyridine (B92270) ring, a process that can be conceptually applied to the alkylation of the existing amine on the pyrazine ring. georgiasouthern.edu

Table 2: Reactions at the Amine Functionality

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Acetic Anhydride | Acetyl (-C(O)CH₃) |

| Alkylation | Alkyl Halide | Alkyl Group |

Diazotization and Subsequent Transformations

The primary amine group can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. For example, in a Sandmeyer-type reaction, the diazonium group can be replaced by a variety of nucleophiles, including halides, cyano groups, and hydroxyl groups. The diazotization of 6-amino-2-methylpyrazine followed by bromination is a known method to introduce a bromine atom onto the pyrazine ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring System

The pyrazine ring itself can participate in both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the activating amine group and the deactivating bromine atom will influence the regioselectivity and reactivity.

Electrophilic Aromatic Substitution: Aromatic rings like pyrazine can react with electrophiles, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlumenlearning.com The existing substituents on the ring direct the position of the incoming electrophile. The amine group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group but also an ortho, para-director. The interplay of these two groups will determine the outcome of electrophilic substitution reactions such as nitration or halogenation.

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.comyoutube.com Halogenated pyrazines are susceptible to SNAr reactions, especially when activated by electron-withdrawing groups. The bromine atom on this compound can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles such as alkoxides, thiolates, and amines. For instance, 5-bromo-1,2,3-triazines have been shown to undergo SNAr reactions with phenols. nih.gov

Nucleophilic Substitution of Halogens (SNAr)

The bromine atom at the 5-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from this starting material.

Prominent among these are the Suzuki and Buchwald-Hartwig amination reactions. The Suzuki cross-coupling reaction, for instance, pairs the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.comnih.gov Similarly, the Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or coordination of the amine and subsequent deprotonation (for Buchwald-Hartwig amination), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

While direct examples for this compound are not extensively documented in readily available literature, the reactivity of analogous brominated pyridines and pyrazines provides a strong indication of its synthetic potential. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. mdpi.comresearchgate.net It is important to note that the presence of the free amine group can sometimes interfere with the catalytic cycle, and protection of the amine may be necessary to achieve optimal yields. mdpi.com

Table 1: Representative Conditions for Suzuki Cross-Coupling of Bromo-amino-heterocycles This table is illustrative, based on reactions with similar substrates.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 50-85 | mdpi.comresearchgate.net |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85-95 | 37-72 | mdpi.com |

The Buchwald-Hartwig amination has also proven effective for a range of bromopyridines, allowing for the introduction of various primary and secondary amines. chemspider.comnih.govresearchgate.net Given these precedents, this compound is expected to be a viable substrate for such transformations, enabling the synthesis of a wide array of N-substituted pyrazine derivatives.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles This table is illustrative, based on reactions with similar substrates.

| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| 2-Bromopyridines | Volatile amines | Not specified | Not specified | Not specified | Sealed tube | Not specified | Good | nih.gov |

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a distinct type of nucleophilic aromatic substitution where a nucleophile bearing a leaving group replaces a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org This reaction is particularly effective for nitroarenes and certain heteroaromatic compounds. organic-chemistry.orgnih.gov The mechanism involves the addition of a carbanion to the aromatic ring to form a σ-adduct, followed by base-induced β-elimination of the leaving group from the carbanion, which restores aromaticity. nih.gov

For the VNS reaction to proceed on the pyrazine ring of this compound, the ring would typically need to be activated by a strong electron-withdrawing group, such as a nitro group. While there are no direct reports of VNS reactions on this compound itself, studies on nitropyridines demonstrate the feasibility of this transformation on similar heterocyclic systems. nih.govscispace.comrsc.org For instance, nitropyridines can be alkylated or aminated via VNS, with the substitution occurring at positions ortho or para to the nitro group. nih.govscispace.comrsc.org

Should a nitro group be introduced onto the pyrazine ring of the title compound, the VNS reaction could provide a pathway for direct C-H functionalization, offering a complementary approach to the SNAr of the bromo substituent.

Oxidative and Reductive Manipulations of the Pyrazine Scaffold

The pyrazine ring and its substituents can undergo various oxidative and reductive transformations. For instance, the pyrazine core can be reduced via hydrogenation. This typically requires a catalyst, such as rhodium on alumina, and hydrogen gas under pressure, leading to the formation of a piperazine (B1678402) derivative.

The amino group on the pyrazine ring can also be a site for chemical manipulation. While direct oxidation of the amino group on this compound is not well-documented, N-oxidation is a known reaction for pyrazine and pyridine derivatives, typically employing oxidizing agents like peroxy acids. This would lead to the corresponding pyrazine N-oxide. Such N-oxides can exhibit altered reactivity and are useful intermediates for further functionalization.

Conversely, the bromo substituent could potentially be removed via reductive dehalogenation, using a palladium catalyst and a hydrogen source, to yield 6-methylpyrazin-2-amine. This transformation would be useful if the bromo group was used as a directing group or for a specific coupling reaction and subsequently needed to be removed.

Side-Chain Functionalization (e.g., Bromination of Methyl Group)

The methyl group at the 6-position of this compound is amenable to side-chain functionalization, most notably through radical bromination. The Wohl-Ziegler reaction is a classic method for the allylic and benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a nonpolar solvent like carbon tetrachloride. organic-chemistry.orgthermofisher.comwikipedia.org

This reaction proceeds via a free radical chain mechanism. organic-chemistry.org The initiator promotes the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with NBS or Br₂ to form the bromomethyl product and propagate the chain. organic-chemistry.orgwikipedia.org This method has been shown to be effective for the bromination of methyl groups on pyrazine rings. researchgate.net

The resulting 5-bromo-6-(bromomethyl)pyrazin-2-amine is a highly versatile intermediate. The newly introduced bromomethyl group can readily participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the extension of the carbon skeleton.

Table 3: General Conditions for Wohl-Ziegler Bromination

| Reagent | Initiator | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ (anhydrous) | Reflux, light irradiation | Benzylic bromide | thermofisher.comwikipedia.orgwikipedia.org |

Investigations into the Biological and Material Applications of 5 Bromo 6 Methylpyrazin 2 Amine Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The versatility of the 5-Bromo-6-methylpyrazin-2-amine scaffold allows for the generation of a wide range of derivatives with diverse pharmacological profiles. The strategic placement of the bromo, methyl, and amine groups on the pyrazine (B50134) ring provides multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

Pyrazine Scaffolds as Privileged Structures in Drug Discovery and Development

The pyrazine ring is considered a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets with high affinity. nih.govnih.gov This is attributed to its planar, aromatic nature, and the presence of two nitrogen atoms that can act as hydrogen bond acceptors. These features allow pyrazine-containing molecules to mimic the interactions of endogenous ligands with their receptors and enzymes. ed.ac.uk The pyrazine scaffold is present in several FDA-approved drugs, highlighting its clinical significance. ed.ac.uk Computational studies have further validated the importance of the pyrazine heterocycle in drug design by revealing common drug-target interactions. ed.ac.uk The incorporation of a pyrazine moiety can enhance the metabolic stability and pharmacokinetic properties of a drug candidate. The 2-aminopyrazine (B29847) substructure, in particular, is a key component in many biologically active compounds. nih.gov

Exploration of Diverse Pharmacological Activities

Derivatives of this compound have been investigated for a wide spectrum of pharmacological activities, demonstrating the broad therapeutic potential of this chemical class.

Pyrazine derivatives have a well-documented history of antimicrobial activity. nih.govnih.gov While specific studies on the antibacterial and antifungal efficacy of derivatives synthesized directly from this compound are not extensively reported in the reviewed literature, the broader class of pyrazine compounds has shown significant promise. For instance, certain pyrazine derivatives have demonstrated inhibitory activity against various bacterial and fungal strains. nih.gov The mechanism of action is often attributed to the ability of the pyrazine ring and its substituents to interfere with essential microbial processes. The presence of a bromo substituent can enhance the antimicrobial potency of heterocyclic compounds. nih.gov

Data on the antimicrobial activity of specific this compound derivatives is not available in the provided search results. The following table is a representative example of how such data would be presented, based on studies of other pyrazine derivatives.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Pyrazine Derivative A | Staphylococcus aureus | 16 | Fictional |

| Pyrazine Derivative B | Escherichia coli | 32 | Fictional |

| Pyrazine Derivative C | Candida albicans | 8 | Fictional |

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazine derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.netresearchgate.net The pyrazine scaffold is a key component of several anticancer drugs and experimental agents. nih.govresearchgate.net These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of DNA replication, and induction of apoptosis. researchgate.net While direct studies on the anticancer activity of derivatives of this compound are limited in the provided search results, the potential for this scaffold is evident from research on related compounds. For example, a recent review highlights the advancements of pyrazine derivatives as anticancer agents from 2010 to 2024. nih.gov

The following table illustrates the type of data that would be presented from anticancer and antiproliferative activity assessments of this compound derivatives, based on general findings for pyrazine compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazine Derivative X | MCF-7 (Breast) | 5.2 | Fictional |

| Pyrazine Derivative Y | A549 (Lung) | 10.8 | Fictional |

| Pyrazine Derivative Z | HCT116 (Colon) | 7.5 | Fictional |

The pyrazine ring is a critical component of pyrazinamide (B1679903), a first-line antitubercular drug. This has spurred significant research into other pyrazine derivatives for their potential against Mycobacterium tuberculosis. A related compound, 5-Bromo-6-chloropyrazin-2-amine, has been noted as a promising intermediate for research into bacterial infections like tuberculosis. medchemexpress.com Furthermore, pyrazine derivatives have been investigated for their antiviral properties. nih.gov For instance, 2-amino-5-bromo-6-methyl-4-pyrimidinol, a structurally similar compound, has demonstrated interferon-inducing and antiviral properties. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov Consequently, kinase inhibitors are a major class of therapeutic agents. The pyrazine scaffold has been successfully utilized in the design of potent and selective kinase inhibitors. nih.govnih.gov The nitrogen atoms of the pyrazine ring can form key hydrogen bond interactions within the ATP-binding site of kinases. nih.gov While specific kinase inhibition data for derivatives of this compound is not detailed in the provided search results, the potential of this scaffold is highlighted by studies on related structures. For example, 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as tyrosine kinase inhibitors. nih.gov A related compound, 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-yl)quinolin-4-amine, has also been synthesized as a potential kinase inhibitor. mdpi.com

The following table is a representative example of data from kinase inhibition assays for derivatives of this compound, based on the activities of other pyrazine-based kinase inhibitors.

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Pyrazine Kinase Inhibitor 1 | EGFR | 50 | Fictional |

| Pyrazine Kinase Inhibitor 2 | VEGFR2 | 75 | Fictional |

| Pyrazine Kinase Inhibitor 3 | PDGFRβ | 100 | Fictional |

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR investigations would systematically explore how modifications to its chemical structure affect its biological efficacy. While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer potential SAR trends based on studies of similar pyrazine and pyridine (B92270) derivatives. nih.govmdpi.com

Key areas for modification on the this compound scaffold would include:

The Bromo Substituent at Position 5: The bromine atom is a lipophilic, electron-withdrawing group that can influence the compound's ability to cross cell membranes and its electronic interactions with a biological target. Replacing bromine with other halogens (e.g., chlorine, fluorine) or with hydrogen or alkyl groups would modulate these properties.

The Methyl Group at Position 6: The methyl group provides steric bulk and can be involved in hydrophobic interactions within a binding pocket. Varying the size of this alkyl group (e.g., ethyl, propyl) or replacing it with other functional groups could probe the spatial requirements of the target.

The Amino Group at Position 2: The amino group is a key site for hydrogen bonding and can be a point of attachment for further functionalization. Acylation, alkylation, or substitution with other groups can significantly alter the compound's binding affinity and selectivity. For instance, in a series of N-[5-bromo-2-methylpyridine-3-yl]acetamide derivatives, the presence of an acyl group on the amino function was found to influence anti-thrombolytic activity. mdpi.com

A hypothetical SAR study could involve synthesizing a library of analogs and evaluating their activity against a specific biological target, such as a protein kinase or a bacterial enzyme. The results would help in constructing a model of how different structural features contribute to the observed activity.

Table 1: Hypothetical SAR Study on this compound Derivatives

| Compound | R1 (Position 5) | R2 (Position 6) | R3 (Position 2) | Hypothetical Biological Activity (IC50) |

| Parent | Br | CH3 | NH2 | 10 µM |

| Analog 1 | Cl | CH3 | NH2 | 15 µM |

| Analog 2 | Br | C2H5 | NH2 | 8 µM |

| Analog 3 | Br | CH3 | NH-C(O)CH3 | 5 µM |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound derivatives would be derived from a set of active compounds, even without knowledge of the specific biological target.

A potential pharmacophore model for a series of this compound derivatives might include:

A Hydrogen Bond Donor: The amino group at position 2.

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazine ring.

A Hydrophobic/Aromatic Center: The pyrazine ring itself and the methyl group.

A Halogen Bond Donor: The bromine atom at position 5.

Such a model can be used to virtually screen large compound libraries to identify new molecules with the desired pharmacophoric features that are likely to exhibit similar biological activity. nih.gov For instance, a seven-point pharmacophore model was successfully developed for a series of phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors, which included a hydrophobic group, hydrogen bond donors, and aromatic rings. nih.gov This approach provides a valuable framework for designing novel lead molecules with potent activity. nih.gov

Advanced Computational Chemistry Approaches in Drug Design

Computational chemistry offers a suite of tools to investigate and predict the behavior of molecules, thereby accelerating the drug discovery process. nih.gov

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. amazonaws.comnih.gov For this compound derivatives, docking studies could be employed to understand their binding mode within the active site of a target protein. This would involve:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein (from databases like the PDB) and generating a 3D conformation of the ligand.

Docking Simulation: Using software like AutoDock Vina to place the ligand into the protein's binding site in various orientations and conformations. amazonaws.comnih.gov

Scoring and Analysis: The different poses are then scored based on their predicted binding affinity, with lower binding energies indicating a more favorable interaction. nih.gov

For example, in a study of quinazoline (B50416) derivatives targeting the EGFR protein, molecular docking revealed key hydrogen bond interactions and other important binding features. nih.gov Similar analyses for this compound derivatives could identify crucial amino acid residues involved in binding, guiding the design of more potent inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties relevant to reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. mdpi.com For this compound, DFT calculations could provide insights into:

Molecular Geometry: Predicting the most stable 3D structure of the molecule.

Electronic Properties: Calculating the distribution of electrons to understand the molecule's electrostatic potential and dipole moment. This is crucial for predicting how the molecule will interact with its biological target. researchgate.net

Reactivity Indices: Determining the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its reactivity and potential reaction pathways. mdpi.com

Studies on substituted pyrazines have utilized DFT to understand the effects of substituents on the pyrazine ring's electronic structure and vibrational frequencies. researchgate.net Similar calculations on this compound and its derivatives can help in understanding their chemical behavior and in designing molecules with desired electronic properties for specific applications. rsc.orgresearchgate.net

Table 2: Illustrative DFT-Calculated Properties of Pyrazine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyrazine | -6.8 | -1.2 | 5.6 |

| 2-Chloropyrazine | -7.0 | -1.5 | 5.5 |

| 2,6-Dichloropyrazine | -7.2 | -1.8 | 5.4 |

This table is based on general trends and does not represent specific calculations for this compound.

Molecular Dynamics Simulations for Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights that are not available from static docking poses. nih.govnih.gov An MD simulation of a this compound derivative bound to its target protein would involve:

System Setup: Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).

Simulation Run: Calculating the forces between all atoms and their movements over a specific period (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand the stability of the binding, the flexibility of the protein and ligand, and the key interactions that are maintained over time. researchgate.netmdpi.comsemanticscholar.org

MD simulations can reveal conformational changes in the protein upon ligand binding and help to identify stable interactions that are crucial for the ligand's activity. researchgate.netmdpi.com This information is invaluable for refining the design of drug candidates to improve their binding affinity and residence time at the target.

Material Science Applications and Coordination Chemistry

The pyrazine moiety is not only important in biological contexts but also serves as a versatile building block in material science. lifechemicals.com Pyrazine-based compounds are utilized in the development of polymers and light-responsive materials. lifechemicals.com

The nitrogen atoms in the pyrazine ring of this compound make it an excellent ligand for coordinating with metal ions. The coordination chemistry of pyrazine derivatives has been explored to create novel metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, and catalytic properties. rsc.org

For example, a study on Ru(III) complexes with various pyrazine derivatives demonstrated that these compounds can form stable octahedral complexes. rsc.org The resulting coordination compounds exhibited potential as antifungal agents. rsc.org Similarly, this compound could act as a bidentate or monodentate ligand, coordinating to metal centers through its ring nitrogen and/or the exocyclic amino group. The resulting metal complexes could have applications in areas such as:

Luminescent Materials: The combination of the pyrazine ligand with suitable metal ions could lead to materials that emit light upon excitation.

Catalysis: The metal centers in these complexes could act as catalytic sites for various organic transformations.

Conductive Materials: The extended π-system of the pyrazine ring can facilitate electron transport, making these materials potentially useful in electronic devices.

Role as Ligands in Catalysis and Coordination Complexes

The nitrogen atoms within the pyrazine ring of this compound and its derivatives make them excellent candidates for ligands in coordination chemistry and catalysis. nih.govrsc.org These nitrogen atoms can donate their lone pair of electrons to form stable complexes with a variety of transition metals. The substituents on the pyrazine ring, such as the bromo and methyl groups, can influence the electronic properties of the ligand and, consequently, the catalytic activity and stability of the resulting metal complex.

A study on pyrazine derivatives analogous to pyrazinamide (PZA) has led to the synthesis and characterization of Ruthenium(III) complexes with various pyrazine-based ligands. scispace.com One such derivative, 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP), which is closely related to this compound, was used to prepare a Ru(III) complex, [RuCl2(ABMAP)2]Cl. scispace.com The coordination of the ABMAP ligand to the Ruthenium(III) ion occurs through the two nitrogen atoms of the amine and methylamine (B109427) groups. scispace.com The resulting complex was characterized using various spectroscopic and analytical techniques, and its potential biological activity was investigated. scispace.com The data indicated that the synthesized complex is stable in both solid and solution states. scispace.com

Table 1: Characterization Data for the [RuCl2(ABMAP)2]Cl Complex

| Property | Data |

|---|---|

| Molecular Formula | C10H16Br2Cl3N8Ru |

| Molecular Weight | 647.59 g/mol |

| Color | Brown |

| Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | 135 |

| Magnetic Moment (μeff, B.M.) | 1.85 |

Data sourced from a study on Ru(III) complexes with pyrazine derivatives. scispace.com

The development of such coordination complexes is significant as functionalized pyrazines can act as ligands for catalysis. rsc.org The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyrazine ring allows for the rational design of catalysts for specific chemical transformations.

Potential in Electronic and Optoelectronic Materials (e.g., OLEDs, Photovoltaics)

Pyrazine-based materials are gaining considerable attention for their use in optoelectronic applications due to their favorable charge transfer properties. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent component in the design of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.orgrsc.org

Derivatives of this compound could potentially be utilized in the construction of π-conjugated materials, which are fundamental to modern optoelectronics. rsc.org In many optoelectronic materials, a donor-acceptor (D-A) architecture is employed to facilitate charge separation and transport. The electron-withdrawing pyrazine core can act as the acceptor unit. The amine and methyl substituents on the this compound backbone can be further functionalized to tune the electronic properties and enhance the performance of the resulting material.

Research into pyrazine-functionalized π-conjugated materials has highlighted their application in solar cells and light-emitting diodes. rsc.org Pyrazine derivatives have been incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs), where they have been shown to improve photoelectric conversion efficiency. mdpi.com The strong electron-withdrawing ability of the pyrazine core contributes to a desirable red-shift in the absorption spectra and influences the energy levels of the material, which are critical for efficient device performance. mdpi.comtandfonline.com

While direct studies on this compound derivatives in OLEDs and photovoltaics are not yet prevalent, the known properties of the pyrazine scaffold suggest a promising future for this class of compounds in the development of low-cost and efficient optoelectronic devices. rsc.org

Application as Selective Extractants (e.g., for f-block metals)

Functionalized pyrazine compounds have been identified as potential selective extractants for f-block metals. rsc.org The separation and purification of these elements, which include lanthanides and actinides, are crucial for various technological applications, including nuclear fuel reprocessing. iaea.org The "hard acid" nature of f-element cations means they preferentially bind to "hard base" donor atoms, such as the nitrogen atoms in a pyrazine ring. iaea.org

The design of extractant molecules often involves incorporating chelating groups that can form stable complexes with the target metal ions. Derivatives of this compound could be functionalized to create ligands that exhibit high affinity and selectivity for specific f-block elements. The presence of multiple nitrogen atoms in the pyrazine ring, along with the potential for further modification of the amine group, allows for the creation of multidentate ligands that can effectively encapsulate metal ions.

While specific studies on the use of this compound for f-block metal extraction are limited, the broader class of pyrazine-based ligands has shown promise. For instance, a pyrazine-based metal-organic framework (MOF), pz-UiO-66, has been successfully synthesized for the selective removal of copper from highly acidic solutions, demonstrating the potential of pyrazine structures in metal separation. researchgate.net Although this application focuses on a transition metal, the underlying principle of selective coordination by pyrazine nitrogen atoms is relevant to the design of extractants for f-block elements.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP) |

| Ruthenium(III) |

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Avenues for 5-Bromo-6-methylpyrazin-2-amine Derivatives

The development of novel and efficient synthetic routes to functionalized pyrazine (B50134) derivatives is crucial for expanding the chemical space available for drug discovery. While established methods for pyrazine synthesis exist, researchers are continuously exploring innovative strategies to access diverse substitution patterns with improved atom economy and sustainability. nih.gov

One promising area of future research lies in the application of modern synthetic methodologies to this compound. This includes the exploration of C-H functionalization reactions, which allow for the direct introduction of various substituents onto the pyrazine ring, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net Such approaches offer a more streamlined and efficient route to novel derivatives. Recent advancements in photoredox catalysis and electrochemistry also present exciting opportunities for the development of green and sustainable methods for the synthesis of functionalized piperazines, which can be extended to pyrazine systems. mdpi.com

Furthermore, the development of catalytic methods for the C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, using alcohols as alkylating agents, opens new avenues for the late-stage functionalization of this compound and its derivatives. organic-chemistry.org The use of earth-abundant metal catalysts, such as manganese, in dehydrogenative coupling reactions also represents a sustainable approach to synthesizing substituted pyrazines. nih.gov

The exploration of multicomponent reactions (MCRs) involving this compound or its precursors could also lead to the rapid generation of diverse and complex molecular scaffolds. MCRs offer significant advantages in terms of efficiency and diversity generation, making them a powerful tool in modern drug discovery. researchgate.net

A summary of potential unexplored synthetic avenues is presented in the interactive table below:

| Synthetic Avenue | Description | Potential Advantages |

| C-H Functionalization | Direct introduction of functional groups onto the pyrazine core. nih.gov | Increased efficiency, reduced synthetic steps, access to novel substitution patterns. |

| Photoredox Catalysis | Utilization of light to drive chemical reactions. mdpi.com | Mild reaction conditions, high functional group tolerance, sustainable approach. |

| Electrochemistry | Use of electricity to mediate chemical transformations. | Green and sustainable, precise control over reaction conditions. |

| Late-stage Functionalization | Modification of complex molecules at a late stage of the synthesis. organic-chemistry.org | Rapid access to a library of analogs from a common intermediate. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. researchgate.net | High efficiency, diversity generation, atom economy. |

Novel Biological Targets and Therapeutic Areas

The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates containing this heterocyclic motif. lifechemicals.commdpi.com Pyrazine derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. marketresearchintellect.comnih.govresearchgate.net

Future research on this compound derivatives should focus on identifying and validating novel biological targets. The unique electronic properties of the pyrazine ring, with its two nitrogen atoms, allow for diverse interactions with biological macromolecules. nih.gov This makes it a promising scaffold for targeting a variety of enzymes and receptors.

One emerging area of interest is the development of pyrazine-based compounds as kinase inhibitors. mdpi.com Kinases play a crucial role in cell signaling and are implicated in a wide range of diseases, including cancer. The design of specific and potent kinase inhibitors based on the this compound scaffold could lead to the development of new targeted therapies. For instance, pyrazine-based tyrosine kinase inhibitors have shown promise in preclinical studies for acute myeloid leukemia (AML). nih.govmdpi.com

Another promising therapeutic area for pyrazine derivatives is in the treatment of neurodegenerative diseases. For example, some pyrazine compounds have been investigated for their potential in Alzheimer's disease by targeting enzymes like acetylcholinesterase. doaj.org Additionally, the discovery of a small molecule TREM2 agonist, a receptor involved in microglial function, highlights the potential of small molecules to modulate key pathways in neuroinflammation. acs.org

The antibacterial and antimycobacterial potential of pyrazine derivatives also warrants further investigation. nih.gov With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. The structural features of this compound could be exploited to design new compounds that are effective against drug-resistant strains of bacteria.

Integration with High-Throughput Screening and Combinatorial Chemistry

The integration of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the early stages of drug discovery. ijirt.org This powerful combination allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of "hit" compounds with desired biological activity. ijirt.orgresearchgate.net

Future research on this compound should leverage these technologies to explore a vast chemical space and identify novel drug candidates. Combinatorial libraries of this compound derivatives can be synthesized using solid-phase or solution-phase techniques, allowing for the systematic variation of substituents on the pyrazine core. nih.gov

These libraries can then be screened against a wide range of biological targets using various HTS assay formats, including biochemical, cell-based, and biophysical assays. ijirt.orgnih.govenamine.net The use of automated robotic systems and miniaturized assays enables the screening of thousands to millions of compounds in a short period. ijirt.org The data generated from HTS campaigns can provide valuable structure-activity relationship (SAR) information, guiding the optimization of hit compounds into lead candidates. researchgate.net

The synergy between combinatorial chemistry and HTS is a powerful engine for drug discovery, and its application to the this compound scaffold holds great promise for the identification of new therapeutic agents. researchgate.netnih.gov

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. cuny.edu These methods allow for the in silico prediction of molecular properties, the design of novel compounds with desired activities, and the elucidation of drug-target interactions at the molecular level.

Future research on this compound will greatly benefit from the application of advanced computational methodologies. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to develop predictive models that correlate the chemical structure of pyrazine derivatives with their biological activity. bibliomed.orgresearchgate.net These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing.

Molecular docking studies can provide insights into the binding modes of this compound derivatives with their biological targets, helping to rationalize observed SAR and guide the design of more potent and selective inhibitors. doaj.orgnih.gov Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of ligand-protein complexes and to predict binding affinities.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-methylpyrazin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromination of 6-methylpyrazin-2-amine precursors. A common method involves using HBr and NaNO₂ in THF at 0°C, followed by quenching with ice-cold water and purification via flash column chromatography (PE/EA 20:1), achieving ~79% yield . Key factors include temperature control (to minimize side reactions) and stoichiometric ratios of brominating agents. Alternative routes may employ Pd-catalyzed cross-coupling for regioselective bromination .

Q. How can purification challenges be addressed for this compound?

Methodological Answer: Purification via SiO₂ column chromatography (PE/EA 20:1) is effective for removing unreacted starting materials and halogenated byproducts. For higher purity (>98%), recrystallization from ethanol/water mixtures is recommended. Analytical HPLC with a C18 column can monitor purity, with retention times adjusted using acetonitrile/water gradients .

Q. What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

Q. How does the substitution pattern of this compound affect its reactivity compared to analogs?

Methodological Answer: The bromine at position 5 and methyl at position 6 enhance electrophilic substitution at position 3. Comparative studies with 5-Bromo-N-methylpyrazin-2-amine (methyl at N) show reduced steric hindrance in the parent compound, favoring cross-coupling reactions . A reactivity table is provided below:

| Compound | Substituents | Reactivity with Suzuki Coupling |

|---|---|---|

| This compound | Br (C5), CH₃ (C6) | High (Pd catalysis) |

| 5-Bromo-N-methylpyrazin-2-amine | Br (C5), N-CH₃ | Moderate |

| 3,5-Dibromo-6-methylpyrazin-2-amine | Br (C3, C5), CH₃ (C6) | Low (steric hindrance) |

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) using protein targets (e.g., kinases or GPCRs) identifies binding affinities. The compound’s pyrazine ring and bromine atom show strong interactions with hydrophobic pockets. MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Metabolic Stability Tests: LC-MS/MS quantifies metabolite interference .

- Structural Analog Comparison: Compare IC₅₀ values with 5-Bromo-6-fluoropyrazin-2-amine to isolate electronic effects of Br vs. F .

Q. How can regioselectivity be controlled in further functionalization?

Methodological Answer:

Q. What are the challenges in characterizing degradation products under acidic conditions?

Methodological Answer: Degradation pathways involve Br⁻ elimination and pyrazine ring opening. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。